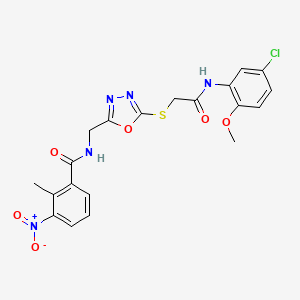
Ethyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyridazine ring (a six-membered ring with two nitrogen atoms), two chlorophenyl groups, and an ethyl ester group. The exact structure would depend on the positions of these groups on the pyridazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its functional groups. For example, the presence of the polar ester group might make this compound somewhat soluble in polar solvents. The chlorophenyl groups might contribute to the compound’s stability and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazole Derivatives
A methodology utilizing ultrasound irradiation was developed for the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates from cyclocondensation reactions. This approach offers high regioselectivity and yields, significantly reducing reaction times and demonstrating the compound's utility in synthesizing pyrazole derivatives with potential pharmacological applications (Machado et al., 2011).
Regioisomeric Pyrazoles Synthesis
Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was reacted with substituted hydrazines to yield mixtures of 3- and 5-substituted pyrazoles under various conditions, leading to the selective formation of these regioisomers. This showcases the compound's role in the tailored synthesis of regioisomeric structures, which could be pivotal in the development of novel compounds with specific biological activities (Mikhed’kina et al., 2009).
Pyrazolo[3,4-c]pyridazine Derivatives
The cyclization of ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate with nucleophilic reagents led to the formation of pyrazolo[3,4-c]pyridazine derivatives. The synthesized compounds were evaluated for their effects on the central nervous system, indicating the compound's potential for generating pharmacologically active derivatives (Zabska et al., 1998).
Herbicidal Activity of Pyridazine Derivatives
A series of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized from ethyl 2-(3-trifluoromethylphenyl)acetate, demonstrating the compound's application in developing herbicidal agents. Some of these derivatives exhibited potent herbicidal activities, comparable to commercial bleaching herbicides, against dicotyledonous plants (Xu et al., 2008).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-chloro-1-(4-chlorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3/c1-2-20-13(19)12-10(15)7-11(18)17(16-12)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLUSJLBTWSYOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2844011.png)
![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2844015.png)

![1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2844021.png)
![N-(2,3-dimethoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2844022.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2844023.png)
![ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2844024.png)

![2-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2844027.png)


-5-(trifluoromethyl)pyridin-2-yl]ethylidene})amine](/img/structure/B2844031.png)
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2844032.png)
![2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2844033.png)